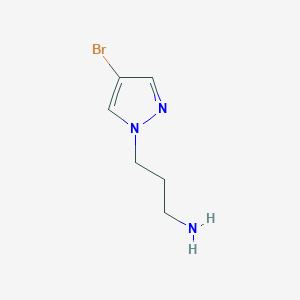

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

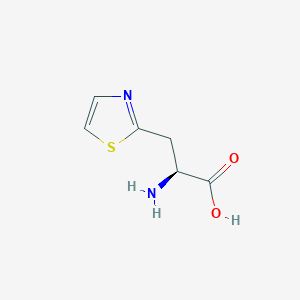

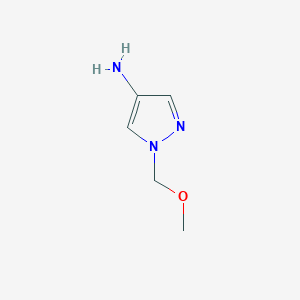

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom and an amine group in the compound suggests potential reactivity and a variety of applications in chemical synthesis and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the L-proline-catalyzed multicomponent domino reaction, which is an efficient way to assemble densely functionalized pyrazoles. This method involves the creation of multiple bonds, including C–C, C–N, and C–O bonds, through a sequence of reactions such as hydrazone formation, cyclocondensation, and Michael addition . Although the specific synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often analyzed using computational methods such as density functional theory (DFT). Vibrational spectra and HOMO-LUMO analysis provide insights into the electronic properties of the molecule. For instance, the HOMO (Highest Occupied Molecular Orbital) is typically localized over the entire molecule, indicating potential sites for electron donation, while the LUMO (Lowest Unoccupied Molecular Orbital) localization suggests sites for electron acceptance . These properties are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. The presence of an amine group in 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine suggests that it could undergo reactions typical for amines, such as alkylation or acylation. Additionally, the bromine atom could be a site for further functionalization through nucleophilic substitution reactions. The compound's reactivity could also be exploited in the synthesis of more complex molecules, as demonstrated by the intermolecular C-H amination of pyrazolones, which could be a relevant reaction for modifying the pyrazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromine and the amine group can affect these properties. For example, the introduction of a bromine atom can increase the molecular weight and potentially decrease the solubility in water. The amine group, on the other hand, could increase solubility due to its potential to form hydrogen bonds. The specific properties of 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine would need to be determined experimentally.

Applications De Recherche Scientifique

1. Synthesis and Therapeutic Potential of Imidazole Containing Compounds

- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application : The synthesis of these compounds involves various synthetic routes for imidazole and their derived products .

- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Synthesis and Evaluation of Antibacterial and Antifungal Activities

- Application Summary : The compounds 4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles were synthesized and evaluated for their antibacterial and antifungal activities .

- Methods of Application : The synthesis of these compounds was achieved by bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones, triggered by a combination of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane .

- Results or Outcomes : The new products were tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .

3. Synthesis of 1,4’-Bipyrazoles

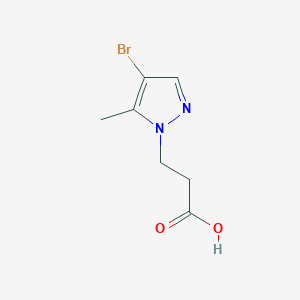

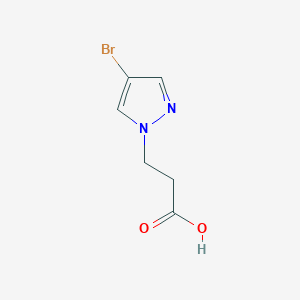

- Application Summary : 4-Bromo-1H-pyrazole, a compound similar to “3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine”, can be used as a starting material in the synthesis of 1,4’-bipyrazoles .

- Methods of Application : The specific synthetic route would depend on the desired 1,4’-bipyrazole derivative. Typically, this involves a series of organic reactions, including bromination, nucleophilic substitution, and condensation .

- Results or Outcomes : The 1,4’-bipyrazoles synthesized can be used in various applications, including the development of pharmaceutical and biologically active compounds .

4. Development of Inhibitors

- Application Summary : Compounds containing the 1H-pyrazol-1-yl group can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

- Methods of Application : The specific methods of application would depend on the desired inhibitor. This typically involves the design and synthesis of a compound that can interact with a specific biological target to inhibit its function .

- Results or Outcomes : The inhibitors synthesized can be used in the treatment of various diseases, depending on the biological target they are designed to interact with .

5. Synthesis of 1,4’-Bipyrazoles

- Application Summary : 4-Bromo-1H-pyrazole, a compound similar to “3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine”, can be used as a starting material in the synthesis of 1,4’-bipyrazoles .

- Methods of Application : The specific synthetic route would depend on the desired 1,4’-bipyrazole derivative. Typically, this involves a series of organic reactions, including bromination, nucleophilic substitution, and condensation .

- Results or Outcomes : The 1,4’-bipyrazoles synthesized can be used in various applications, including the development of pharmaceutical and biologically active compounds .

6. Development of Solid Hexacoordinate Complexes

- Application Summary : 4-Bromo-1H-pyrazole, a compound similar to “3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine”, can be used in the preparation of solid hexacoordinate complexes .

- Methods of Application : The specific methods of application would depend on the desired complex. This typically involves the reaction of 4-Bromo-1H-pyrazole with dimethyl- and divinyl-tindichloride .

- Results or Outcomes : The solid hexacoordinate complexes synthesized can be used in various applications, depending on the specific complex .

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-bromopyrazol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQTYNMMQRQZLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine | |

CAS RN |

1000802-70-9 |

Source

|

| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

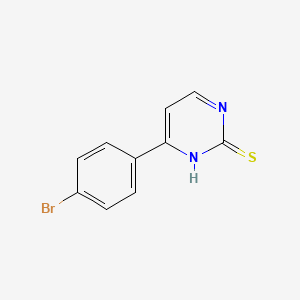

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)